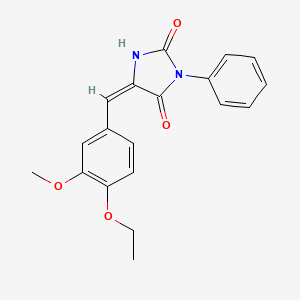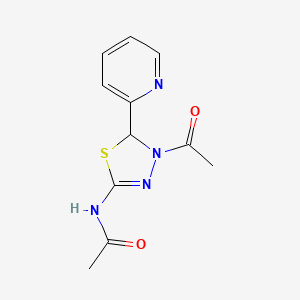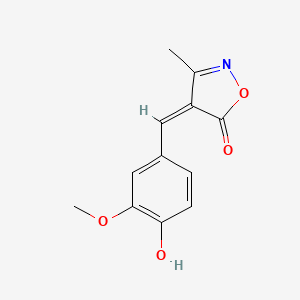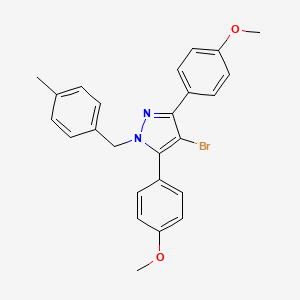
4-bromo-3,5-bis(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-3,5-bis(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of bromine, methoxyphenyl, and methylbenzyl groups attached to the pyrazole ring, which may impart unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3,5-bis(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole typically involves multi-step organic reactions. One possible route could be:
Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine with a 1,3-diketone.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of methoxyphenyl groups: This can be done through electrophilic aromatic substitution reactions.
Attachment of the methylbenzyl group: This can be achieved via Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvents, and specific reaction conditions tailored for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the bromine atom or the pyrazole ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups in place of the bromine atom.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a useful intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, derivatives of pyrazoles have been studied for their potential pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. This compound could be investigated for similar activities.
Industry
In industry, such compounds might be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-bromo-3,5-bis(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole would depend on its specific application. For example, if it exhibits pharmacological activity, it might interact with specific enzymes or receptors in the body, modulating biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-3,5-diphenyl-1H-pyrazole: Lacks the methoxy and methylbenzyl groups.
3,5-bis(4-methoxyphenyl)-1H-pyrazole: Lacks the bromine and methylbenzyl groups.
1-(4-methylbenzyl)-3,5-diphenyl-1H-pyrazole: Lacks the bromine and methoxy groups.
Uniqueness
The presence of bromine, methoxyphenyl, and methylbenzyl groups in 4-bromo-3,5-bis(4-methoxyphenyl)-1-(4-methylbenzyl)-1H-pyrazole makes it unique compared to its analogs. These groups can significantly influence the compound’s reactivity, solubility, and potential biological activity.
Propriétés
Formule moléculaire |
C25H23BrN2O2 |
|---|---|
Poids moléculaire |
463.4 g/mol |
Nom IUPAC |
4-bromo-3,5-bis(4-methoxyphenyl)-1-[(4-methylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C25H23BrN2O2/c1-17-4-6-18(7-5-17)16-28-25(20-10-14-22(30-3)15-11-20)23(26)24(27-28)19-8-12-21(29-2)13-9-19/h4-15H,16H2,1-3H3 |
Clé InChI |
WLYNPSKXMQEVFS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC=C(C=C3)OC)Br)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetate](/img/structure/B10891331.png)
![2-[(5E)-5-(2-bromo-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10891333.png)
![4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B10891339.png)

![3-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B10891345.png)
![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10891349.png)
![N'-[(E)-(3,5-dichloro-4-methoxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B10891358.png)
![3-[(4-Phenoxyphenyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10891369.png)

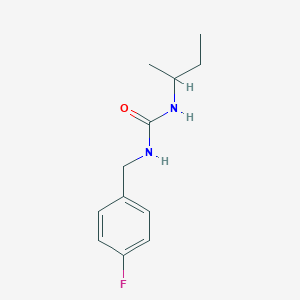
![(3,5-Dimethylpiperidin-1-yl)[2-(5-methylfuran-2-yl)quinolin-4-yl]methanone](/img/structure/B10891390.png)
